1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzofuran and pyrazole intermediates, followed by their sulfonylation and subsequent coupling with the diazepane ring. Key reaction conditions include the use of strong sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and coupling reactions facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the diazepane ring may interact with receptor proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.
Sulfonylureas: Widely used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
What sets this compound apart is its combination of a dihydrobenzofuran moiety, a pyrazole ring, and a diazepane ring, which imparts unique chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-13-18(14(2)20-19-13)29(25,26)22-8-3-7-21(9-10-22)28(23,24)16-4-5-17-15(12-16)6-11-27-17/h4-5,12H,3,6-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIKEWYJLVAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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